molecular formula C13H18N2 B1400020 [(1-Methyl-1H-indol-5-yl)methyl](propyl)amine CAS No. 1343934-78-0

[(1-Methyl-1H-indol-5-yl)methyl](propyl)amine

Cat. No. B1400020
CAS RN: 1343934-78-0
M. Wt: 202.3 g/mol
InChI Key: AOYOEBWZZDRCTG-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indol-5-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is also known by other names such as 1-methyl-1h-indol-5-amine, 5-amino-1-n-methylindole, 1-methyl-1h-indol-5-ylamine, and 5-amino-1-methylindole .


Molecular Structure Analysis

The molecular weight of “(1-Methyl-1H-indol-5-yl)methylamine” is 160.22 g/mol . The InChI Key is XYCZKICJSDSNOW-UHFFFAOYSA-N . The SMILES string representation is CN1C=CC2=CC(N)=CC=C12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methyl-1H-indol-5-yl)methylamine” are not fully detailed in the search results. It is known to be a solid .

Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be tailored for specific antiviral targets.

Anti-inflammatory and Analgesic Effects

The indole nucleus is known to contribute to anti-inflammatory and analgesic properties in various compounds. By modifying the indole structure, researchers can enhance these effects, leading to potential new treatments for inflammatory diseases .

Anticancer Research

Indole derivatives have been explored for their anticancer properties. Some compounds have demonstrated activity against cancer cell lines, indicating the potential for indole-based structures to be developed into chemotherapeutic agents .

Antimicrobial and Antitubercular Activity

The indole scaffold is also associated with antimicrobial and antitubercular activities. Derivatives of indole have been investigated for their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Neuropharmacological Properties

Indole derivatives are important in neuropharmacology, with applications ranging from neuroprotection to the treatment of neurodegenerative diseases. The indole structure can interact with various neurotransmitter systems, influencing their pharmacological profile .

Agricultural Chemistry

Indole-based compounds, such as indole-3-acetic acid, play a role in plant growth and development. Research into indole derivatives can lead to the discovery of new plant hormones or growth regulators that can enhance agricultural productivity .

Synthetic Chemistry

Indole derivatives are key intermediates in synthetic chemistry. They serve as building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The versatility of the indole ring allows for a wide range of chemical modifications .

Material Science

The electronic properties of indole make it a candidate for material science applications, such as organic semiconductors and conductive polymers. Research in this area focuses on exploiting the aromatic nature of indole to develop new materials with desirable electronic characteristics .

Safety and Hazards

“(1-Methyl-1H-indol-5-yl)methylamine” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation .

properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-7-14-10-11-4-5-13-12(9-11)6-8-15(13)2/h4-6,8-9,14H,3,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYOEBWZZDRCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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